molecular formula C13H14N2O3 B15257836 (4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol

(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol

Cat. No.: B15257836
M. Wt: 246.26 g/mol
InChI Key: OHITUYCGMYPGOV-UHFFFAOYSA-N
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Description

(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol typically involves the condensation of appropriate starting materials followed by cyclization and substitution reactions. One common method involves the use of tetrahydrofuran as a solvent medium . The reaction conditions often include the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of (4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    2-Methylquinoline: Similar in structure but lacks the nitro and ethyl groups.

    6-Nitroquinoline: Contains the nitro group but lacks the ethyl and methyl groups.

Uniqueness

(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(4-ethyl-2-methyl-6-nitroquinolin-3-yl)methanol

InChI

InChI=1S/C13H14N2O3/c1-3-10-11-6-9(15(17)18)4-5-13(11)14-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3

InChI Key

OHITUYCGMYPGOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC(=C1CO)C)[N+](=O)[O-]

Origin of Product

United States

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